molecular formula C10H11BrO3 B1369484 Methyl 2-bromo-5-methoxy-4-methylbenzoate CAS No. 87808-28-4

Methyl 2-bromo-5-methoxy-4-methylbenzoate

Cat. No.: B1369484
CAS No.: 87808-28-4
M. Wt: 259.1 g/mol
InChI Key: PVSLEQAPQWFIEI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and is characterized by the presence of bromine, methoxy, and methyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-methoxy-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 5-methoxy-4-methylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiol compounds for thiolation. These reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include methyl 2-hydroxy-5-methoxy-4-methylbenzoate, methyl 2-amino-5-methoxy-4-methylbenzoate, and methyl 2-thio-5-methoxy-4-methylbenzoate.

    Oxidation Reactions: Products include methyl 2-bromo-5-formyl-4-methylbenzoate and methyl 2-bromo-5-carboxy-4-methylbenzoate.

    Reduction Reactions: Products include methyl 2-bromo-5-methoxy-4-methylbenzyl alcohol.

Scientific Research Applications

Methyl 2-bromo-5-methoxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-methoxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding. The methoxy and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-methoxy-2-methylbenzoate
  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 2-bromo-4-methoxy-5-methylbenzoate

Uniqueness

Methyl 2-bromo-5-methoxy-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of the bromine atom at the 2-position, methoxy group at the 5-position, and methyl group at the 4-position allows for selective reactions and interactions that are not possible with other isomers.

Properties

IUPAC Name

methyl 2-bromo-5-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSLEQAPQWFIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204327
Record name Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87808-28-4
Record name Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87808-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 800 mg of material from step b. 10 ml of dry reagent grade acetone, 456 mg of K2CO3, and excess methyl iodide was stirred a refluxed for 3 days. Ether extraction provided the ester in a form suitable for further transformation.
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
dry reagent
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
456 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

H2SO4 (0.5 mL, 9.3 mmol) was added to a suspension of 2-bromo-5-methoxy-4-methylbenzoic acid (4.07 g, 16.6 mmol) in MeOH (40 mL) and the resulting rxn mixture was heated to 70° C. overnight. The rxn mixture was cooled to 0° C. and basified with 1M aq. NaOH (10 mL) to pH 11. The rxn mixture was extracted with DCM and the combined org. layers were dried (MgSO4), filtered and concentrated in vacuo to yield methyl 2-bromo-5-methoxy-4-methylbenzoate as a yellow solid that was used as such in the next step without purification. LC-MS A: tR=0.90 min, [M+H]+=258.91.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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